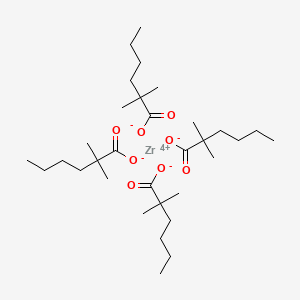
Zirconium tetra(dimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium tetra(dimethylhexanoate) is a chemical compound with the molecular formula C32H60O8Zr. It is a zirconium-based organometallic compound, where zirconium is coordinated with four dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other zirconium-containing compounds.
Vorbereitungsmethoden
The synthesis of zirconium tetra(dimethylhexanoate) typically involves the reaction of zirconium tetrachloride with dimethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
[ \text{ZrCl}_4 + 4 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Zr(C}8\text{H}{16}\text{O}_2)_4 + 4 \text{HCl} ]
In industrial settings, the production of zirconium tetra(dimethylhexanoate) may involve more sophisticated techniques such as sol-gel processes, hydrothermal synthesis, or the use of surfactants to control the morphology and surface area of the final product .
Analyse Chemischer Reaktionen
Zirconium tetra(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2), a material with significant industrial applications.
Reduction: Reduction reactions can convert zirconium tetra(dimethylhexanoate) to lower oxidation states of zirconium.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands, such as alkoxides or halides, to form different zirconium complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various organic ligands for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Zirconium tetra(dimethylhexanoate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of zirconium tetra(dimethylhexanoate) depends on its application. In catalysis, the zirconium center acts as a Lewis acid, facilitating various chemical transformations. In biological systems, zirconium compounds can interact with biomolecules, potentially disrupting cellular processes or serving as carriers for therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Zirconium tetra(dimethylhexanoate) can be compared with other zirconium-based compounds such as:
Zirconium tetra-n-butoxide: Used as a precursor in the sol-gel synthesis of zirconia.
Zirconium tetrachloride: A common starting material for the synthesis of various zirconium compounds.
Zirconium tetra-n-propanolate: Used in the production of polyurethane adhesives.
Zirconium tetra(dimethylhexanoate) is unique due to its specific ligand environment, which can influence its reactivity and applications in different fields .
Eigenschaften
CAS-Nummer |
94086-48-3 |
|---|---|
Molekularformel |
C32H60O8Zr |
Molekulargewicht |
664.0 g/mol |
IUPAC-Name |
2,2-dimethylhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |
InChI-Schlüssel |
NZLIUBMNCNJISK-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


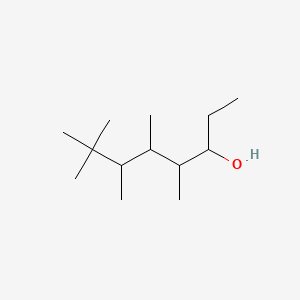



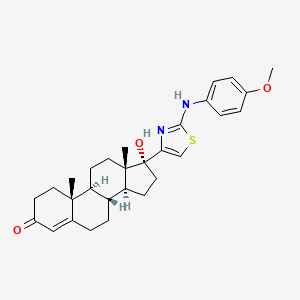
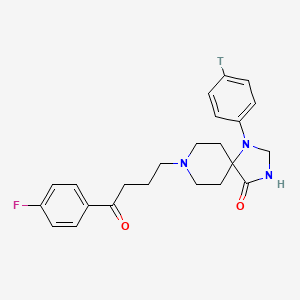
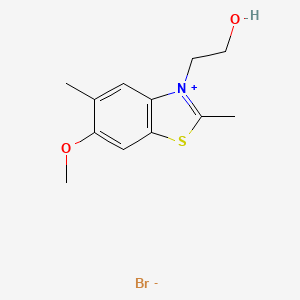


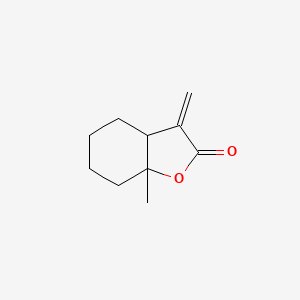

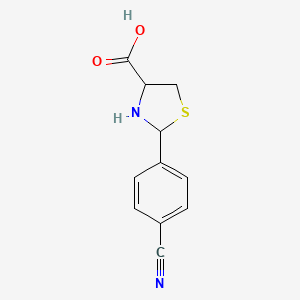

![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
